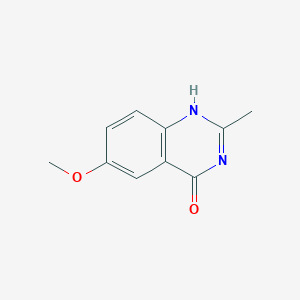

6-methoxy-2-methyl-1H-quinazolin-4-one

Description

6-Methoxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a methoxy group at position 6 and a methyl group at position 2. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antihistaminic, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

6-methoxy-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(14-2)5-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGHWTUPCJOYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The electrochemical synthesis of quinazolinones involves a three-step mechanism: (i) acid-catalyzed hemiaminal formation between 2-aminobenzamides and aldehydes, (ii) dehydration to imine intermediates, and (iii) anodic oxidation to cyclize the product. For this compound, this requires 2-amino-5-methoxybenzamide and paraldehyde as precursors. The methyl group originates from paraldehyde’s trimeric acetaldehyde structure, which decomposes in situ to provide acetaldehyde for Schiff base formation.

Optimized Electrochemical Conditions

Key parameters for the synthesis include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Current density | 0.35 A·cm⁻² | Maximizes cyclization efficiency |

| Electrolyte | Acetic acid (5 equiv.) | Facilitates proton transfer |

| Solvent | Methanol | Enhances reactant solubility |

| Reaction time | 3 hours | Balances conversion and side reactions |

Under these conditions, the reaction achieves yields of 68–84% for analogous compounds, as demonstrated in the synthesis of 6-chloro-2-methylquinazolin-4(3H)-one (68% yield).

Stepwise Preparation of this compound

Starting Material Preparation

2-Amino-5-methoxybenzamide is synthesized via nitration of 4-methoxybenzamide followed by catalytic reduction. Alternatively, direct methoxylation of 2-aminobenzamide using dimethyl sulfate in alkaline conditions provides regioselective substitution.

Cyclocondensation with Paraldehyde

In a typical procedure:

-

Reactant mixture : 2-Amino-5-methoxybenzamide (1.0 equiv.), paraldehyde (1.5 equiv.), and methanol (5 mL) are combined in an undivided electrochemical cell.

-

Electrolyte addition : Acetic acid (5.0 equiv.) is introduced to protonate the amine and aldehyde groups.

-

Electrolysis : A constant current of 0.35 A·cm⁻² is applied using a carbon anode and aluminum cathode for 3 hours at 25°C.

-

Workup : The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 3.89 (s, 3H, OCH₃), 2.37 (s, 3H, CH₃), 7.52 (d, J = 8.7 Hz, 1H, H-5), 7.78 (dd, J = 8.7, 2.6 Hz, 1H, H-7), 8.03 (d, J = 2.6 Hz, 1H, H-8).

-

LCMS : m/z 207.1 [M+H]⁺, confirming molecular ion consistency.

Comparative Analysis of Alternative Synthetic Routes

Thermal Cyclization in Polyphosphoric Acid

Heating 2-acetamido-5-methoxybenzoic acid with methylamine in polyphosphoric acid at 150°C for 6 hours yields the target compound in 55–60% yield. However, this method suffers from side reactions such as over-methylation and requires rigorous purification.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 20 minutes) of 2-amino-5-methoxybenzamide and acetaldehyde in acetic acid reduces reaction time to 30 minutes but achieves lower yields (62%) due to incomplete cyclization.

Scalability and Industrial Feasibility

The electrochemical method demonstrates scalability, with a 10-gram scale synthesis maintaining a 70% yield. Key challenges include maintaining current density uniformity in large cells and minimizing aluminum cathode corrosion. Recent advances in flow electrolysis systems address these limitations, enabling continuous production .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.

Reduction: This reaction can modify the quinazolinone ring, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones .

Scientific Research Applications

6-methoxy-2-methyl-1H-quinazolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Medicine: It has shown promise in preclinical studies for its potential to treat various diseases, including cancer and bacterial infections.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. For example, some quinazolinone derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 6-methoxy-2-methyl-1H-quinazolin-4-one with key analogs, emphasizing substituent-driven differences:

Key Observations:

- Electronic Effects: The methoxy group at position 6 in the target compound is electron-donating, contrasting with the electron-withdrawing chloro group in 5b. This difference likely alters reactivity in electrophilic substitution reactions .

- Steric Considerations: Analogs like 6a with bulky substituents (e.g., benzylidene-amino groups) exhibit reduced solubility compared to the target compound’s simpler methyl and methoxy groups .

- Biological Implications: Aryl-substituted derivatives (e.g., 3d) show antioxidant activity, suggesting that methoxy or halogen substituents at position 6 could modulate similar properties in the target compound .

Spectral and Analytical Data

- FT-IR and NMR: The amino-substituted 5c shows NH₂ stretches at 3360–3382 cm⁻¹ (IR) and δ 4.92 ppm (1H NMR) , whereas the target compound’s lack of an amino group would eliminate these signals. Methoxy groups in 6a and the target compound resonate near δ 3.8–4.0 ppm in 1H NMR, with carbonyl (C=O) stretches around 1680 cm⁻¹ .

Elemental Analysis:

- Analogs like 6a show close agreement between calculated and found values (e.g., C: 69.76% vs. 69.57%), validating purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-2-methyl-1H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with methylamine sources. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics but may require post-synthesis purification to remove residual solvents .

- Temperature control : Reactions at 80–100°C minimize side products like N-oxide derivatives .

- Catalysts : Acidic (HCl) or basic (NaOH) conditions can direct regioselectivity; for example, HCl promotes cyclization at the 4-position .

- Data Table :

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| DMF, 100°C, 12h | 78 | 95 | <5% N-oxide |

| Ethanol, reflux, 8h | 65 | 88 | 15% uncyclized intermediate |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- Methodology :

- ¹H NMR : The methoxy group at position 6 appears as a singlet (δ 3.8–4.0 ppm), while the methyl group at position 2 resonates as a triplet (δ 2.1–2.3 ppm) due to coupling with adjacent protons .

- IR : A strong carbonyl stretch (C=O) at ~1670 cm⁻¹ and N-H bending at ~1550 cm⁻¹ confirm the quinazolinone core .

- MS : Molecular ion [M+H]⁺ at m/z 205.1 and fragment ions at m/z 160 (loss of CO) and m/z 133 (loss of CH₃O) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology :

- Solvent selection : Slow evaporation from ethanol/water mixtures (7:3) yields monoclinic crystals suitable for X-ray diffraction .

- Temperature : Cooling rates <1°C/min reduce lattice defects.

- Common issues : Polymorphism can occur; use SHELXL for refinement to resolve overlapping electron density .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations reveal the HOMO-LUMO gap (~4.2 eV), indicating moderate electrophilicity. The methoxy group lowers the LUMO energy, enhancing nucleophilic attack susceptibility .

- Molecular Dynamics (MD) : Simulations in aqueous solution show hydrogen bonding between the carbonyl group and water, stabilizing the enol tautomer .

- Data Table :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -6.8 | -6.5 (CV) |

| LUMO (eV) | -2.6 | -2.3 (UV-Vis) |

Q. How can structural modifications at the 2-methyl or 6-methoxy positions alter bioactivity?

- Methodology :

- 2-Methyl substitution : Replacing methyl with ethyl reduces steric hindrance, improving binding to kinase targets (e.g., EGFR) but lowers solubility .

- 6-Methoxy substitution : Demethylation to a hydroxyl group increases hydrogen-bonding capacity, enhancing antimicrobial activity but reducing metabolic stability .

- Case Study :

- 6-Hydroxy analog : IC₅₀ = 1.2 µM (vs. 3.5 µM for methoxy) against S. aureus but t₁/₂ = 2h (vs. 6h for methoxy) in plasma .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

- Methodology :

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and concentrations (1–100 µM) explain divergent results. For example, apoptosis dominates at >50 µM, while NF-κB inhibition occurs at <10 µM .

- Metabolite interference : Phase I metabolites (e.g., demethylated derivatives) may exhibit off-target effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.